REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].[OH-].[Na+].[CH3:6][O:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[O:14][CH2:13][CH2:12][C:11]2=O>O.C(O)C>[CH3:6][O:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[O:14][CH2:13][CH2:12][C:11]2=[N:2][OH:3] |f:0.1,2.3|
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
3-l
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
560 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(CCOC2=CC1)=O
|
Name
|
|
Quantity
|
630 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
560 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred rapidly at room temperature for 3 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
WAIT
|
Details
|
to boil for 5 min
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
, refrigerated overnight and filtered
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
A white crystalline solid was washed with 1-l of water and air
|
Type
|
CUSTOM
|
Details
|
dried for 3 days
|
Duration
|
3 d
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |